

Introduction: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Amino-4-phenylcyclohexan-1-ol

CAS No.: 95261-38-4

Cat. No.: B13595731

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4-Amino-4-phenylcyclohexan-1-ol is a substituted cyclohexanol derivative featuring a phenyl and an amino group attached to the same carbon atom (C4) and a hydroxyl group at the C1 position. This unique arrangement of functional groups—a tertiary amine, a phenyl ring, and a secondary alcohol—on a cyclohexane backbone makes it a valuable chiral building block in synthetic and medicinal chemistry. The cyclohexane ring provides a rigid, three-dimensional framework, while the functional groups offer multiple points for chemical modification and potential interaction with biological targets.

The stereochemistry of the substituents on the cyclohexane ring, specifically the relative orientation of the hydroxyl group to the amino and phenyl groups, gives rise to cis and trans diastereomers. The precise control and characterization of this stereoisomerism are critical, as different isomers often exhibit distinct pharmacological and toxicological profiles. Structurally related amino alcohol compounds are known to possess a wide range of biological activities, suggesting potential applications for **4-Amino-4-phenylcyclohexan-1-ol** derivatives in drug discovery.^[1]

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of a molecule is the cornerstone of its application in research and development.

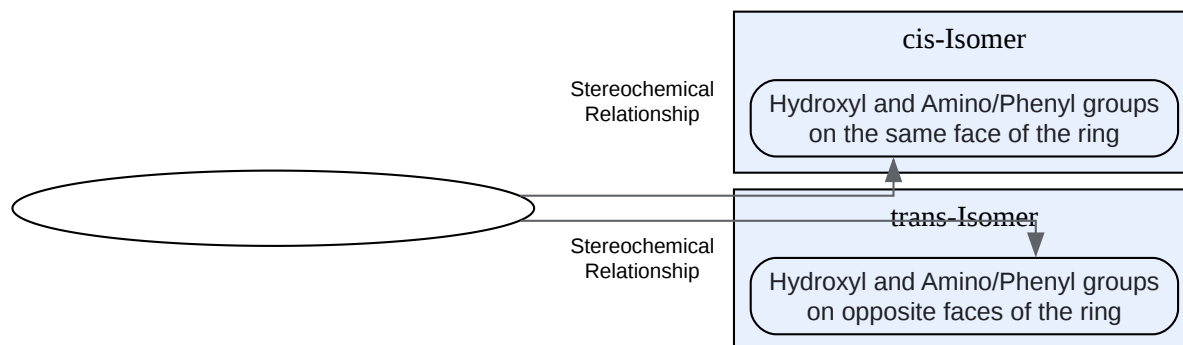
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO	[2][3]
Molecular Weight	191.27 g/mol	[2]
CAS Number	1461708-75-7	[2]
IUPAC Name	4-amino-1-phenylcyclohexan-1-ol	[3]
SMILES	<chem>OC1(C2=CC=CC=C2)CCC(N)CC1</chem>	[2]
Predicted XlogP	1.2	[3]
Storage	Sealed in dry, 2-8°C	[2]

The Critical Role of Stereoisomerism

The non-planar, chair-like conformation of the cyclohexane ring dictates the spatial arrangement of its substituents. The relative orientation of the hydroxyl group at C1 and the amino/phenyl groups at C4 results in two primary diastereomers: cis and trans.

- cis-isomer: The hydroxyl group is on the same face of the ring as the amino/phenyl groups.
- trans-isomer: The hydroxyl group is on the opposite face of the ring from the amino/phenyl groups.

In the most stable chair conformation, bulky substituents preferentially occupy the equatorial position to minimize steric strain. For **4-Amino-4-phenylcyclohexan-1-ol**, the large phenyl group at C4 will strongly favor an equatorial position. This has significant implications for the conformation of both isomers and is a key factor in their analytical differentiation. The interconversion between different chair conformations and the resulting orientation of substituents are fundamental to understanding the molecule's reactivity and biological interactions.[4]



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Caption: Diastereomeric relationship in **4-Amino-4-phenylcyclohexan-1-ol**.

Synthetic Strategies: From Ketone to Amino Alcohol

A common and direct route to synthesizing **4-Amino-4-phenylcyclohexan-1-ol** involves the reduction of the corresponding ketone precursor, 4-amino-4-phenylcyclohexanone. The choice of reducing agent is critical as it can influence the stereoselectivity of the reaction, yielding different ratios of the cis and trans alcohol isomers.

Experimental Protocol: Reductive Amination

The synthesis can be envisioned as a two-step process starting from 4-phenylcyclohexanone[5], though a more direct precursor is 4-amino-4-phenylcyclohexanone[6]. The reduction of this aminoketone is the key step.

Step 1: Reduction of 4-amino-4-phenylcyclohexanone

- **Dissolution:** Dissolve 4-amino-4-phenylcyclohexanone (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature. The solvent choice is crucial as it participates in the reaction mechanism by protonating the nascent alkoxide.
- **Cooling:** Cool the solution to 0°C in an ice bath. This is a standard precautionary measure to control the exothermic nature of the reduction and to enhance stereoselectivity.

- **Addition of Reducing Agent:** Add a mild reducing agent, such as sodium borohydride (NaBH_4) (1.1-1.5 eq), portion-wise over 15-20 minutes. The use of a less sterically hindered reducing agent like NaBH_4 typically results in the axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which would be the trans isomer in this case.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C to neutralize any excess borohydride.
- **Work-up and Isolation:** Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- **Purification:** Purify the resulting mixture of cis and trans isomers using column chromatography on silica gel.

Caption: Synthetic workflow for **4-Amino-4-phenylcyclohexan-1-ol**.

Spectroscopic Characterization and Structural Elucidation

Unambiguous structural confirmation and differentiation of the cis and trans isomers are achieved through a combination of spectroscopic techniques. NMR spectroscopy is particularly powerful in this regard.

^1H NMR Spectroscopy

The key to distinguishing the diastereomers lies in the chemical shift (δ) and spin-spin coupling constants (J) of the proton at C1 (the carbinol proton, H-1).

- **trans-isomer:** In the most stable conformation, the bulky phenyl group is equatorial. This forces the H-1 proton into an axial position. An axial proton typically exhibits large axial-axial

(J_{aa}) couplings (10-13 Hz) with its adjacent axial protons on C2 and C6. Its chemical shift is expected to be further upfield (~ 3.6 ppm) compared to its equatorial counterpart.[7]

- cis-isomer: In the cis isomer, with an equatorial phenyl group, the hydroxyl group is also equatorial, placing the H-1 proton in an axial position. However, if the conformation flips to place the phenyl group axial (a less stable conformation), the H-1 proton would be equatorial. An equatorial proton shows smaller axial-equatorial (J_{ae}) and equatorial-equatorial (J_{ee}) couplings (2-5 Hz) and resonates at a lower field (further downfield, ~ 4.0 ppm).[7]

Table of Expected ^1H NMR Data:

Proton	cis-Isomer (Predicted)	trans-Isomer (Predicted)	Key Distinguishing Feature
H-1 (CH-OH)	$\sim 3.9-4.1$ ppm (multiplet, small J values)	$\sim 3.5-3.7$ ppm (multiplet, large J values)	The chemical shift and coupling constant of H-1 are highly diagnostic of its axial/equatorial position.[7]
Aromatic (C_6H_5)	$\sim 7.2-7.4$ ppm (multiplet)	$\sim 7.2-7.4$ ppm (multiplet)	Phenyl protons are generally not diagnostic for stereoisomerism in the cyclohexane ring.
Cyclohexyl (CH_2)	$\sim 1.4-2.2$ ppm (complex multiplets)	$\sim 1.4-2.2$ ppm (complex multiplets)	Significant overlap, but subtle differences in shifts and multiplicities exist.

^{13}C NMR Spectroscopy

The carbon chemical shifts are also sensitive to the stereochemical environment. The C1 and C4 carbons are of particular interest. The orientation of the hydroxyl and amino groups (axial

vs. equatorial) influences the shielding of these carbons, leading to distinct chemical shifts for the cis and trans isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional groups.

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the alcohol hydroxyl group.
- N-H Stretch: One or two sharp peaks in the 3300-3500 cm^{-1} region correspond to the primary amine.
- C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Absorptions appear just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region confirm the presence of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

- Molecular Ion (M^+): The expected molecular ion peak for $\text{C}_{12}\text{H}_{17}\text{NO}$ would be at m/z 191.
- Fragmentation: Common fragmentation patterns for amino alcohols include the loss of water ($[\text{M}-\text{H}_2\text{O}]^+$, m/z 173) and cleavage adjacent to the nitrogen or oxygen atoms.[\[8\]](#)

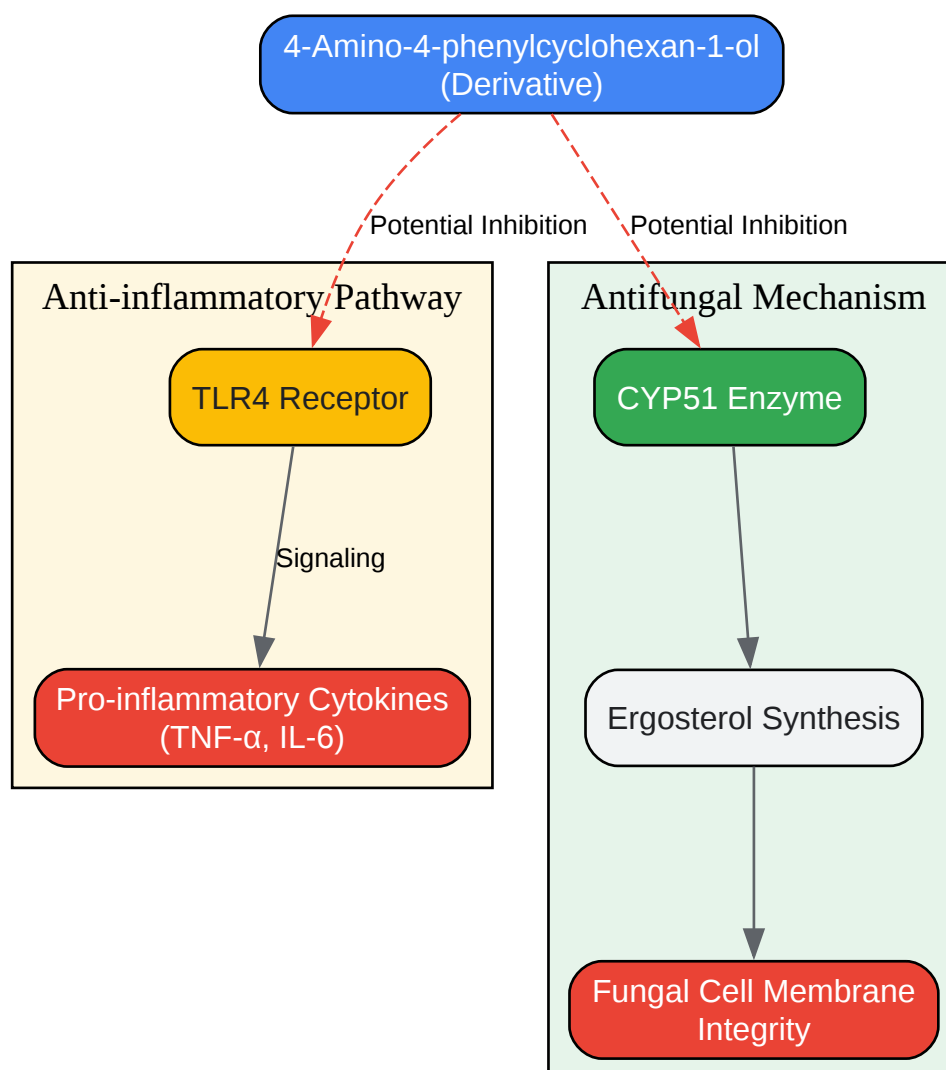
Potential Applications in Drug Development

The **4-Amino-4-phenylcyclohexan-1-ol** scaffold is a "privileged structure" in medicinal chemistry. While specific biological data for the parent compound is limited, its structural motifs are present in numerous pharmacologically active agents.

- Analogs as Anti-inflammatory Agents: Structurally related β -amino alcohols have been investigated as inhibitors of inflammatory pathways, such as the Toll-like receptor 4 (TLR4)

signaling cascade.[1] Interference with this pathway could reduce the production of pro-inflammatory cytokines.

- **Antifungal Potential:** The core structure shares features with known antifungal agents that inhibit sterol 14 α -demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis.[1] The nitrogen atom could potentially coordinate with the heme iron in the enzyme's active site, inhibiting its function.[1]
- **CNS-Active Agents:** The phenylcyclohexane moiety is found in various centrally active compounds. Derivatives of 1-amino-4-phenylcyclohexane have been explored as agonists for melanocortin receptors, which are involved in regulating energy homeostasis and other physiological processes.[9]



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Caption: Potential mechanisms of action for derivatives.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet for **4-Amino-4-phenylcyclohexan-1-ol** is not widely available, data from analogous compounds such as trans-4-Aminocyclohexanol suggest that it may be corrosive and cause skin burns and eye damage.[10]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid all personal contact.[13]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Conclusion

4-Amino-4-phenylcyclohexan-1-ol is a structurally rich molecule whose utility in research and drug development is intrinsically linked to its stereochemistry. The ability to synthesize, separate, and, most importantly, accurately characterize the cis and trans diastereomers is paramount for any meaningful application. This guide has outlined the key structural features, a plausible synthetic route, and the critical spectroscopic methods—particularly NMR—required for the unambiguous elucidation of its molecular structure. As a versatile scaffold, it holds considerable promise for the development of novel therapeutics, warranting its continued investigation by the scientific community.

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